2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine is a chemical compound characterized by the molecular formula and a molecular weight of approximately 159.23 g/mol. This compound is classified as an amine, specifically an ethylamine derivative, which incorporates an oxolane (tetrahydrofuran) ring structure. Its unique structure and functional groups make it a subject of interest in various scientific fields, particularly in organic chemistry and medicinal research.
The synthesis of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine can be achieved through several methods:
The reaction conditions for these synthesis methods often include:
The molecular structure of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine features:
Property | Value |
---|---|
Molecular Formula | C₈H₁₇NO₂ |
Molecular Weight | 159.23 g/mol |
IUPAC Name | 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine |
InChI | InChI=1S/C8H17NO2/c1-9(10)6-4-3-5-7(6)8(9)11/h6H,3-5,10H2,1H3 |
Canonical SMILES | CCOCC(C1CCO1)N |
2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the products formed during these reactions, allowing for a variety of derivatives to be synthesized.
The mechanism of action for 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine involves its interaction with biological targets, potentially acting as a ligand that binds to specific receptors or enzymes. This binding can modulate enzyme activity or receptor signaling pathways, making it valuable in medicinal chemistry research.
The compound exhibits typical physical properties associated with low molecular weight amines:
Key chemical properties include:
The stability and reactivity of the compound can be influenced by environmental factors such as pH and temperature.
The applications of 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine span multiple fields:
CAS No.: 17087-29-5
CAS No.: 13477-09-3
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: